molecular formula C13H11F3N2 B1402852 (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine CAS No. 1346691-45-9

(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine

Cat. No. B1402852
CAS RN: 1346691-45-9
M. Wt: 252.23 g/mol
InChI Key: LQVUIQZEKXHJNN-UHFFFAOYSA-N
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Description

“(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine” is a chemical compound with the molecular formula C13H11F3N2 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of TFMP derivatives, such as “(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine” is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Anticancer Research

Specific derivatives have been designed and synthesized for their anticancer activities. For example, certain pyridinyl-containing bipyrazole derivatives show promising results against various human cancer cell lines, indicating potential applications in cancer treatment .

Agrochemical Industry

The agrochemical industry benefits from these compounds as well. Derivatives like 2,3-dichloro-5-(trifluoromethyl) pyridine are used as intermediates in the synthesis of crop protection products, playing a significant role in pest control .

Synthesis Methods Development

Research into trifluoromethylpyridine derivatives also involves developing new methods for their synthesis. This research is crucial for improving the efficiency and scalability of producing these compounds for their various applications .

properties

IUPAC Name

[5-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c14-13(15,16)12-3-1-10(2-4-12)11-5-9(6-17)7-18-8-11/h1-5,7-8H,6,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVUIQZEKXHJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744391
Record name 1-{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine

CAS RN

1346691-45-9
Record name 1-{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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